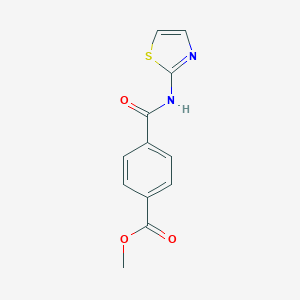
Ethyl 5-cyano-2-methyl-6-sulfanyl-1,4-dihydro-3',4-bipyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-cyano-2-methyl-6-sulfanyl-1,4-dihydro-3',4-bipyridine-2-carboxylate, also known as D609, is a compound that has been extensively studied for its potential applications in scientific research. D609 is a small molecule inhibitor that has been shown to have a wide range of effects on cellular processes, making it a valuable tool for investigating various biological systems.
Mecanismo De Acción
Ethyl 5-cyano-2-methyl-6-sulfanyl-1,4-dihydro-3',4-bipyridine-2-carboxylate exerts its effects through inhibition of the enzyme phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme plays a key role in the metabolism of phospholipids, which are important components of cell membranes. By inhibiting PC-PLC, Ethyl 5-cyano-2-methyl-6-sulfanyl-1,4-dihydro-3',4-bipyridine-2-carboxylate disrupts the balance of phospholipid metabolism and can lead to changes in cellular processes such as membrane trafficking and cell signaling.
Biochemical and Physiological Effects:
Ethyl 5-cyano-2-methyl-6-sulfanyl-1,4-dihydro-3',4-bipyridine-2-carboxylate has been shown to have a wide range of biochemical and physiological effects in various cell types. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as reduce inflammation and oxidative stress in cardiovascular disease models. In addition, Ethyl 5-cyano-2-methyl-6-sulfanyl-1,4-dihydro-3',4-bipyridine-2-carboxylate has been shown to alter lipid metabolism and membrane trafficking in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 5-cyano-2-methyl-6-sulfanyl-1,4-dihydro-3',4-bipyridine-2-carboxylate in lab experiments is its specificity for PC-PLC inhibition, which allows for targeted investigation of the effects of this enzyme on cellular processes. However, Ethyl 5-cyano-2-methyl-6-sulfanyl-1,4-dihydro-3',4-bipyridine-2-carboxylate also has limitations, such as potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on Ethyl 5-cyano-2-methyl-6-sulfanyl-1,4-dihydro-3',4-bipyridine-2-carboxylate. One area of interest is the development of more specific and potent inhibitors of PC-PLC, which could lead to improved understanding of the role of this enzyme in various biological systems. In addition, further investigation of the potential therapeutic applications of Ethyl 5-cyano-2-methyl-6-sulfanyl-1,4-dihydro-3',4-bipyridine-2-carboxylate in various disease models could lead to the development of new treatments for cancer, cardiovascular disease, and neurological disorders.
Métodos De Síntesis
Ethyl 5-cyano-2-methyl-6-sulfanyl-1,4-dihydro-3',4-bipyridine-2-carboxylate can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis of Ethyl 5-cyano-2-methyl-6-sulfanyl-1,4-dihydro-3',4-bipyridine-2-carboxylate involves the reaction of 2-methyl-6-thiouracil with ethyl cyanoacetate, followed by the addition of 2-chloro-5-nitrobenzoic acid. The resulting compound is then treated with sodium hydroxide to produce the final product, Ethyl 5-cyano-2-methyl-6-sulfanyl-1,4-dihydro-3',4-bipyridine-2-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 5-cyano-2-methyl-6-sulfanyl-1,4-dihydro-3',4-bipyridine-2-carboxylate has been used in a variety of scientific research applications, including studies of cell signaling pathways, membrane trafficking, and lipid metabolism. It has also been investigated for its potential as a therapeutic agent in the treatment of cancer, cardiovascular disease, and neurological disorders.
Propiedades
Fórmula molecular |
C15H15N3O2S |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
ethyl 5-cyano-2-methyl-4-pyridin-3-yl-6-sulfanyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C15H15N3O2S/c1-3-20-15(19)12-9(2)18-14(21)11(7-16)13(12)10-5-4-6-17-8-10/h4-6,8,13,18,21H,3H2,1-2H3 |
Clave InChI |
QHKDCMBIMYGDJG-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)C1=C(NC(=C(C1C2=CN=CC=C2)C#N)S)C |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN=CC=C2)C#N)S)C |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CN=CC=C2)C#N)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)